molecular formula C18H13FN4OS B2724849 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172449-36-3

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2724849
CAS No.: 1172449-36-3
M. Wt: 352.39
InChI Key: RPWOKVWWMXCELJ-UHFFFAOYSA-N
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Description

“N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is an organic compound . It belongs to the class of organic compounds known as diarylthioethers, which are organosulfur compounds containing a thioether group that is substituted by two aryl groups .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Palkar et al. (2017) describes the synthesis of novel analogs with benzothiazole and pyrazolone structures, showcasing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, indicating potential as non-toxic antibacterial agents (Palkar et al., 2017).

Antidiabetic Properties

Research by T. and Chaubey (2022) involved synthesizing fluoro-benzothiazole comprising sulphonamido pyrazole analogs, which were screened for their in vitro antidiabetic properties. This investigation highlights the therapeutic potential of fluoro-benzothiazole derivatives in diabetes treatment (T. & Chaubey, 2022).

Antiviral Activities

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This study points to the potential use of such compounds in developing treatments for avian influenza (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antioxidant Activities

Raparla et al. (2013) explored the synthesis of 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives, which were characterized and tested for their antimicrobial and antioxidant activities. This study expands the scope of fluoro-benzothiazole derivatives in antimicrobial applications (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).

Anticancer Potential

A study by Liu et al. (2019) synthesized and evaluated novel pyrazole with benzo[d]thiazole derivatives for their cytotoxicity and apoptotic activity against cancer cell lines, showing potent anticancer properties. This research indicates the potential of such compounds in cancer therapy (Liu, Gao, Huo, Ma, Wang, & Wu, 2019).

Future Directions

The development of novel compounds based on the benzothiazole framework is a promising area of research, particularly in the field of medicinal chemistry . Future studies could focus on the synthesis and biological evaluation of “N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” and its derivatives.

Mechanism of Action

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c1-11-10-15(20-17(24)12-6-3-2-4-7-12)23(22-11)18-21-16-13(19)8-5-9-14(16)25-18/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWOKVWWMXCELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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